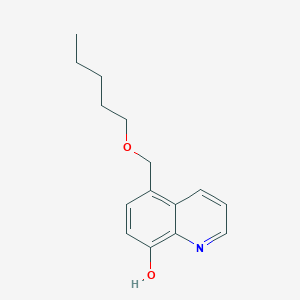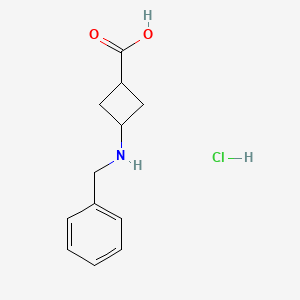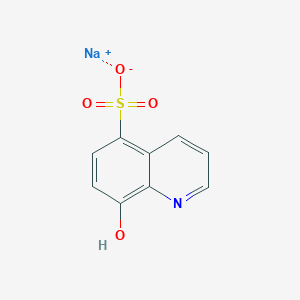![molecular formula C14H14N2O2 B11867581 Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)
Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate is a bipyridine derivative, which is a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. Bipyridines are heterocyclic compounds containing two pyridine rings connected by a single bond. The specific structure of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate includes an ethyl ester group, a methyl group, and a carboxylate group, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative, catalyzed by palladium.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridine derivatives using copper as a catalyst.
Electrochemical Methods: These methods involve the electrochemical reduction of pyridine derivatives to form the bipyridine compound.
Analyse Des Réactions Chimiques
Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex bipyridine derivatives.
Common reagents used in these reactions include palladium catalysts, organometallic reagents (such as boronic acids, organotin compounds, and organozinc compounds), and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are useful in catalysis and materials science.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the structure of the complex. For example, in catalysis, the metal-bipyridine complex can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another common bipyridine derivative, used in the synthesis of viologens and other electroactive materials.
3,3’-Bipyridine: Less common but still useful in certain catalytic and coordination chemistry applications.
The uniqueness of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate lies in its specific substitution pattern, which can influence its reactivity and the properties of its metal complexes.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl 6-methyl-5-pyridin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(10(2)16-9-12)11-4-6-15-7-5-11/h4-9H,3H2,1-2H3 |
Clé InChI |
ZULGNFNZGVNHQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1)C)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)
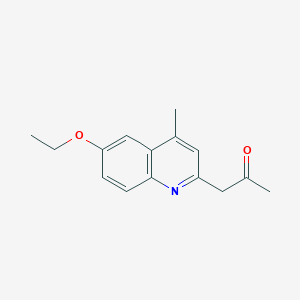
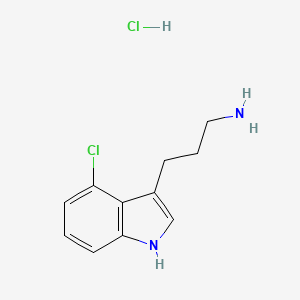

![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
